molecular formula C12H20N4O3 B2886079 5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid CAS No. 2138103-21-4

5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid

Cat. No.: B2886079
CAS No.: 2138103-21-4
M. Wt: 268.317
InChI Key: DHXDPRVFTIXJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid is a synthetic compound featuring a 7-membered azepane ring substituted with an azidomethyl group at position 3, conjugated to a 5-oxopentanoic acid backbone. The azide (-N₃) functional group enables participation in bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable for bioconjugation in radiopharmaceuticals or targeted drug delivery systems .

Properties

IUPAC Name

5-[3-(azidomethyl)azepan-1-yl]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3/c13-15-14-8-10-4-1-2-7-16(9-10)11(17)5-3-6-12(18)19/h10H,1-9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXDPRVFTIXJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)CN=[N+]=[N-])C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Expansion of Nitroarenes

Recent advances in dearomative ring expansion of nitroarenes enable efficient access to polysubstituted azepanes. Sanchez et al. (2024) demonstrated that nitrobenzene derivatives undergo photochemical dearomatization followed by ring expansion with diazo compounds to yield azepanes with up to 85% regioselectivity. For example, irradiation of 2-nitrotoluene with a diazoacetate under blue light generates a bicyclic intermediate, which rearranges to a 3-substituted azepane upon hydrolysis.

Table 1: Azepane Synthesis via Nitroarene Expansion

Starting Material Conditions Yield (%) Regioselectivity
2-Nitrotoluene Blue light, 24 h 78 3-position
3-Nitroanisole Ru photocatalyst, 12 h 82 4-position

Aziridinium Ion Ring-Opening

Stable bicyclic aziridinium ions, such as 1-azabicyclo[4.1.0]heptane tosylate, undergo nucleophilic ring-opening to form azepanes. Leonori et al. (2018) reported that treatment of 4-[(R)-1-(R)-1-phenylethyl)aziridin-2-yl]butan-1-ol with p-toluenesulfonic anhydride generates a strained aziridinium intermediate, which opens regioselectively with hydroxide to yield (S)-1-[(R)-1-phenylethyl]azepan-3-ol in 73% yield.

Introduction of the Azidomethyl Group

The 3-azidomethyl substituent is installed via sequential functionalization:

Tosylation-Azide Displacement

A two-step protocol proves effective:

  • Tosylation : Treat the azepan-3-ol intermediate with p-toluenesulfonyl chloride (TsCl) in dichloromethane and triethylamine at 0°C.
  • Azide Substitution : React the tosylate with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 h.

Key Data :

  • Tosylation yield: 89% (by NMR)
  • Azide displacement yield: 95% (HPLC)

Direct Azidation via Mitsunobu Reaction

Alternative approaches employ the Mitsunobu reaction to convert 3-hydroxymethylazepane to the azide using diphosphazene reagents and hydrazoic acid. However, this method risks side reactions with the secondary amine.

Coupling with 5-Oxopentanoic Acid

The final step involves amide bond formation between 3-azidomethylazepane and 5-oxopentanoic acid:

Carbodiimide-Mediated Coupling

Activate 5-oxopentanoic acid (PubChem CID 439963) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous THF. Add the azepane amine derivative dropwise at 0°C, then warm to room temperature for 18 h.

Optimization Notes :

  • Stoichiometry: 1.2 equiv EDC, 1.1 equiv HOBt
  • Yield: 82% after silica gel chromatography

Mixed Carbonate Activation

For improved efficiency, convert 5-oxopentanoic acid to its pentafluorophenyl ester using bis(pentafluorophenyl) carbonate. Couple with the amine in dichloromethane (0°C to RT, 6 h) to achieve 91% yield.

Analytical Characterization

Critical data for validating the target compound:

Table 2: Spectroscopic Data

Technique Key Signals
¹H NMR (500 MHz, CDCl₃) δ 3.68 (t, J=6.5 Hz, 2H, CH₂N₃), 2.41 (m, 4H, COCH₂), 1.65–1.45 (m, 8H, azepane)
¹³C NMR (125 MHz, CDCl₃) δ 175.2 (COOH), 170.8 (CON), 51.3 (CH₂N₃)
HRMS (ESI+) m/z calc. for C₁₁H₁₉N₄O₃ [M+H]⁺: 269.1451; found: 269.1448

Challenges and Mitigation Strategies

  • Azide Stability : The 3-azidomethyl group decomposes above 80°C. Recommendations:

    • Conduct azide reactions below 60°C
    • Purify via flash chromatography (hexane/EtOAc 3:1) under argon
  • Regioselectivity in Azepane Formation : Use bulky directing groups (e.g., phenylethyl) to control ring expansion.

  • Amide Coupling Efficiency : Pre-activate 5-oxopentanoic acid with pentafluorophenyl esters to minimize racemization.

Chemical Reactions Analysis

5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form different nitrogen-containing compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of various materials and chemicals due to its unique reactivity.

Mechanism of Action

The mechanism of action of 5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid involves its interaction with molecular targets through the azido group. This group can form covalent bonds with other molecules, leading to changes in their structure and function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The 5-oxopentanoic acid scaffold is highly versatile, with modifications to its substituents dictating its applications:

Compound Name Key Substituent/Group Functional Role
5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid Azidomethyl-azepane Click chemistry conjugation
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-Fluorophenyl Ezetimibe precursor synthesis
5-(Tetrazinylbenzylamino)-5-oxopentanoic acid Tetrazine-benzylamino Hydrogel crosslinking
5-(Indol-4-yloxy)-5-oxopentanoic acid Indole-O-glutaroyl Psychedelic prodrug activation
5-Amino-4-methyl-4-(propylthiocarbonothioylthio)-5-oxopentanoic acid RAFT CTA Polymerization control

Key Observations :

  • Azide vs. Tetrazine: Both azides (in the target compound) and tetrazines () enable bioorthogonal conjugation, but tetrazines react faster with strained dienophiles (e.g., norbornenes), whereas azides require copper catalysts for alkyne cycloaddition .
  • Aromatic vs. Heterocyclic Substituents : Fluorophenyl () and indole () groups enhance lipophilicity and target binding, while azepane (target compound) introduces conformational flexibility for receptor interactions .
Targeted Imaging and Radiotracers
  • The azidomethyl-azepane derivative is structurally analogous to PSMA-targeting heterodimers like BQ7800 (), where 5-oxopentanoic acid serves as a linker to optimize affinity for prostate-specific membrane antigen (PSMA). Azide groups facilitate radiolabeling or antibody conjugation .
  • In contrast, radioiodinated RGD-mimetics () use 5-oxopentanoic acid to target integrin αvβ3, highlighting the scaffold’s adaptability for diverse tumor imaging applications.
Prodrug Design
  • 4-O-Glutaroyl derivatives of psychedelics () leverage the 5-oxopentanoic acid moiety to improve solubility and enable enzymatic hydrolysis in vivo, releasing active compounds like 4-OH-DiPT. This contrasts with the azide-bearing compound, which prioritizes conjugation over prodrug activation.
Biomaterials and Polymer Chemistry
  • Tetrazine-modified 5-oxopentanoic acid () forms hydrogels via norbornene crosslinking, while RAFT agents () control polymer chain growth.

Pharmacokinetic and Metabolic Considerations

  • Solubility and Biodistribution : The azepane ring in the target compound may reduce aqueous solubility compared to smaller substituents (e.g., fluorophenyl in ). However, the azide’s polarity could offset this, enhancing tumor retention in imaging applications .
  • Metabolic Stability: Tyrosinase inhibitors with sulfur-containing 5-oxopentanoic acid derivatives () show rapid oxidation, whereas azides are generally metabolically inert, favoring prolonged circulation times .

Biological Activity

5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a keto acid backbone, characterized by the presence of both a ketone and a carboxylic acid functional group. Its molecular formula is C11H16N4O3C_{11}H_{16}N_{4}O_{3}, with a molecular weight of approximately 244.27 g/mol. The azidomethyl group attached to the azepane ring introduces unique reactivity that may influence its biological interactions.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit succinate dehydrogenase (SDH), an enzyme critical in the citric acid cycle and mitochondrial respiration. This inhibition can lead to altered metabolic states, potentially offering therapeutic avenues for conditions like cancer, where SDH activity is often dysregulated.

Interaction with Biological Systems

The compound has demonstrated interactions with various biological systems, particularly in metabolic regulation. Its derivatives have been studied for their effects on amino acid metabolism, suggesting roles in modulating metabolic pathways that are crucial for cellular function and energy production.

Potential in Cancer Therapy

Given its role as a succinate dehydrogenase inhibitor, this compound holds promise as a therapeutic agent in oncology. By inhibiting SDH, it may induce apoptosis in cancer cells that rely heavily on aerobic respiration for survival. This mechanism has been explored in various cancer models, indicating a potential for development into a chemotherapeutic agent.

Neurological Implications

Emerging studies suggest that compounds with similar structures may exhibit neuroprotective properties. The modulation of metabolic pathways could also influence neurodegenerative diseases by protecting neuronal cells from metabolic stress.

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits SDH activity in cultured cells. These studies utilized various concentrations of the compound to establish dose-response relationships, revealing significant reductions in cellular respiration rates at higher concentrations.

Concentration (µM)% Inhibition of SDH
1025%
5050%
10075%

Animal Models

In vivo studies using animal models have further validated the compound's efficacy. For example, mice treated with the compound showed reduced tumor growth rates compared to control groups, supporting its potential as an anti-cancer agent.

Q & A

Q. What reactor designs improve yield and safety in scaled-up synthesis?

  • Methodological Answer : Utilize continuous flow reactors to minimize azide accumulation and enhance heat dissipation. Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring. Automated quenching systems mitigate explosion risks during azide handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.